molecular formula C20H17FN2O2 B6547320 N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946310-33-4

N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547320
CAS No.: 946310-33-4
M. Wt: 336.4 g/mol
InChI Key: DAUFVYYIOMIZHW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-fluorophenyl carboxamide group and a 3-methylbenzyl moiety at the N1 position. The compound’s molecular formula is C20H17FN2O2 (molecular weight: 336.36 g/mol). Its structure combines a planar dihydropyridine ring with electron-withdrawing (fluorine) and hydrophobic (methyl) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-4-2-5-15(10-14)12-23-13-16(8-9-19(23)24)20(25)22-18-7-3-6-17(21)11-18/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUFVYYIOMIZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a dihydropyridine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, which include a fluorophenyl group and a dihydropyridine ring, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C20H17FN2O2C_{20}H_{17}FN_{2}O_{2}, and it possesses a molecular weight of 348.36 g/mol. The structure includes:

  • Dihydropyridine Ring : A core feature that contributes to its biological activity.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Carboxamide Functionality : Potentially involved in hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. It is hypothesized that the compound may act as an agonist or antagonist depending on the target, modulating various signaling pathways. For instance, compounds in the dihydropyridine class are known to interact with calcium channels and other receptors, influencing cardiovascular and gastrointestinal functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Gastrointestinal Motility : Studies show that similar compounds can act as agonists at motilin receptors, enhancing gastric motility and potentially treating gastrointestinal disorders .
  • Antimicrobial Activity : Dihydropyridine derivatives have been explored for their antibacterial properties, particularly against resistant strains .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Motilin Receptor Agonism

A study evaluating the effects of related compounds on motilin receptors demonstrated significant increases in the amplitude of contractions in isolated gastric tissues from rabbits. This suggests that this compound could be a candidate for further development in gastrointestinal therapies .

Study 2: Antimicrobial Testing

Another investigation into the antimicrobial properties of dihydropyridine derivatives revealed that compounds with similar structures exhibited notable activity against various bacterial strains. This positions this compound as a potential lead compound in the search for new antibiotics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeKey Findings
N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo...Motilin Receptor AgonistPotentiates gastric contractions
1-(4-Fluorophenyl)-6-methylpyridine-3-carboxamideAntimicrobialEffective against resistant bacterial strains
N-(4-Methylphenyl)-1-(4-fluorophenyl)-6-oxo...AnticancerInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Benzyl Substituent (Position/Group) Amide-Linked Group Molecular Formula Molecular Weight (g/mol) Key Notes
N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 3-methylphenyl 3-fluorophenyl C20H17FN2O2 336.36 Target compound; halogen at meta position.
1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (BG16148) 2-chlorophenyl 3-methylphenyl C20H17ClN2O2 352.81 Chlorine substitution enhances lipophilicity.
1-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 2-fluorophenyl 3-methylphenyl C20H17FN2O2 336.38 Fluorine at ortho position; similar weight to target.
N-(4-methoxyphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 3-methylphenyl 4-methoxyphenyl C21H20N2O3 348.40 Methoxy group increases solubility.
1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 4-chlorophenyl 2-(dimethylamino)ethyl C18H20ClN3O2 353.82 Tertiary amine side chain; basic character.

Structural and Functional Insights:

Substituent Position Effects: The 3-fluorophenyl group in the target compound (meta position) contrasts with analogs bearing substituents at ortho (e.g., 2-fluorophenyl in ) or para (e.g., 4-chlorophenyl in ). Chlorine vs. Fluorine: Chlorinated analogs (e.g., BG16148 ) exhibit higher molecular weights and lipophilicity (Cl: logP ~3.5 vs. F: logP ~2.8), which may affect membrane permeability.

Amide-Linked Group Modifications: Replacement of the 3-fluorophenyl with a 4-methoxyphenyl group () introduces a polar methoxy moiety, likely enhancing aqueous solubility (e.g., calculated logP decreases by ~0.5 units).

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via carboxamide coupling (e.g., HATU/DIPEA-mediated reactions) or alkylation of the dihydropyridine core, as described in . Yields vary significantly (23–90%), influenced by substituent steric hindrance and reaction conditions.

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